methyl 4-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate
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Overview
Description
Methyl 4-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluorophenyl group and an imidazopyridine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazopyridine Core: The imidazopyridine core can be synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of a strong acid or base as a catalyst and may be carried out under reflux conditions.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a nucleophilic substitution reaction. This step may involve the use of a trifluorophenyl halide and a suitable nucleophile.
Coupling with Butanoic Acid Derivative: The final step involves coupling the imidazopyridine intermediate with a butanoic acid derivative, such as methyl 4-aminobutanoate. This step may be facilitated by a coupling reagent, such as dicyclohexylcarbodiimide (DCC), and may be carried out under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to convert specific functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound may be used as a probe to study enzyme activity, receptor binding, and cellular processes.
Medicine: The compound has potential applications in drug discovery and development. Its structure may be modified to create new therapeutic agents with specific biological activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluorophenyl group and imidazopyridine moiety may play key roles in binding to these targets and modulating their activity. The exact pathways involved may vary depending on the context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate: This compound shares a similar trifluorophenyl group but lacks the imidazopyridine moiety.
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate: This compound has a similar structure but contains a ketone group instead of the imidazopyridine moiety.
Uniqueness
Methyl 4-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is unique due to the presence of both the trifluorophenyl group and the imidazopyridine moiety This combination imparts specific chemical properties and reactivity that are not observed in similar compounds
Biological Activity
Methyl 4-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a complex compound belonging to the imidazo[4,5-c]pyridine family. This class of compounds has garnered attention due to their diverse biological activities, particularly in cancer treatment and other therapeutic areas.
Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a trifluorophenyl group and an imidazopyridine core, which are known to influence its biological activity significantly.
Anticancer Properties
Imidazo[4,5-c]pyridine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies have shown that certain imidazo[4,5-c]pyridine derivatives have IC50 values ranging from 0.63 to 1.32 µM against specific kinases like CDK9 and Aurora B .
- A study highlighted that derivatives of imidazo[4,5-b]pyridines displayed remarkable activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer), with some compounds achieving IC50 values as low as 0.16 µM .
The mechanisms through which these compounds exert their biological effects include:
- Kinase Inhibition : Many imidazo[4,5-c]pyridine derivatives act as inhibitors of various kinases involved in cell proliferation and survival pathways. For example, they have been shown to inhibit cyclin-dependent kinases (CDKs) and Aurora kinases, which are crucial in cell cycle regulation .
- Modulation of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins like Mcl-1 .
Antimicrobial and Anti-inflammatory Activities
In addition to their anticancer properties, imidazo[4,5-c]pyridine derivatives have demonstrated potential antimicrobial and anti-inflammatory activities:
- Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains and fungi. The structure-activity relationship (SAR) studies indicate that modifications in the imidazopyridine core can enhance antimicrobial potency .
- Anti-inflammatory Effects : Compounds from this class have also been evaluated for their ability to modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling .
Case Study 1: Anticancer Efficacy in Cell Lines
A recent study evaluated the antiproliferative effects of a series of imidazo[4,5-c]pyridine derivatives on multiple human cancer cell lines. The results indicated that:
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | MCF-7 | 0.16 |
2 | HCT116 | 0.63 |
3 | A549 | 3.42 |
These findings suggest a promising therapeutic potential for these compounds in treating breast and colorectal cancers.
Case Study 2: Mechanistic Insights into Inhibition
Another research effort focused on the mechanistic pathways involved when these compounds interact with target proteins:
- Target : CDK2
- Inhibition Type : Competitive inhibition
- Binding Affinity : Kd values in the low nanomolar range were observed.
This highlights the specificity of imidazo[4,5-c]pyridine derivatives towards key regulatory enzymes in cancer biology.
Properties
Molecular Formula |
C18H19F3N4O3 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
methyl 4-[[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanoate |
InChI |
InChI=1S/C18H19F3N4O3/c1-28-13(26)3-2-7-22-18(27)25-8-6-12-16(24-9-23-12)17(25)10-4-5-11(19)15(21)14(10)20/h4-5,9,17H,2-3,6-8H2,1H3,(H,22,27)(H,23,24) |
InChI Key |
MSQAXUYWVDWHSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNC(=O)N1CCC2=C(C1C3=C(C(=C(C=C3)F)F)F)N=CN2 |
Origin of Product |
United States |
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